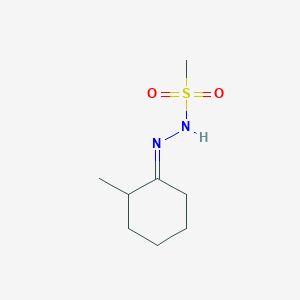
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that selectively targets the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a crucial role in maintaining cellular homeostasis.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used in various scientific research studies to investigate the role of PERK in the UPR pathway. It has been shown to inhibit PERK activation and reduce UPR-mediated cell death in cancer cells. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been used to study the effects of PERK inhibition on glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used to investigate the therapeutic potential of targeting PERK in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide selectively binds to the ATP-binding site of PERK and inhibits its kinase activity. This results in a decrease in UPR activation and a reduction in UPR-mediated cell death. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been shown to inhibit the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is downstream of PERK in the UPR pathway. This leads to a decrease in protein synthesis and a reduction in ER stress.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have antitumor effects in various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to improve glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its selectivity for PERK, which allows for specific targeting of the UPR pathway. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of research is the investigation of the therapeutic potential of targeting PERK in neurodegenerative diseases. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-ethoxyphenyl)-4-(propionylamino)benzamide and to develop strategies to minimize these effects.
合成法
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 2-ethoxyaniline with 4-nitrobenzoyl chloride to form 2-ethoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reduced to 2-ethoxy-N-(4-aminobenzoyl)aniline using palladium on carbon as a catalyst. The final step involves the acylation of 2-ethoxy-N-(4-aminobenzoyl)aniline with propionyl chloride to form N-(2-ethoxyphenyl)-4-(propionylamino)benzamide.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-5-6-8-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFMZQYMBPUBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)





![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)